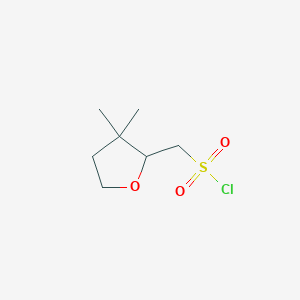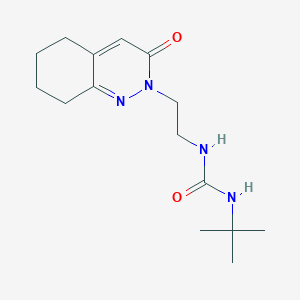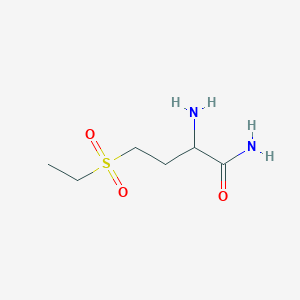
N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide, commonly known as EP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EP is a small molecule that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
Mécanisme D'action
The mechanism of action of EP is not fully understood, but it has been suggested that it may act through various pathways. Some of the proposed mechanisms of action include:
1. Inhibition of NF-kB: EP has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer.
2. Inhibition of HDAC: EP has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a key role in gene expression.
3. Activation of AMPK: EP has been shown to activate AMP-activated protein kinase (AMPK), an enzyme that plays a key role in energy metabolism.
Biochemical and Physiological Effects:
EP has been shown to exhibit a range of biochemical and physiological effects, including:
1. Anti-tumor activity: EP has been shown to inhibit the growth of various cancer cell lines.
2. Anti-inflammatory activity: EP has been shown to inhibit the production of pro-inflammatory cytokines.
3. Neuroprotective effects: EP has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
EP has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High purity and yield: The synthesis method for EP has been optimized to yield high purity and high yield of EP.
2. Versatility: EP has been shown to exhibit a range of biological activities, making it a versatile compound for use in various research studies.
Some of the limitations of EP include:
1. Limited research: EP is a relatively new compound, and there is limited research available on its biological activities.
2. Cost: EP is a relatively expensive compound, which may limit its use in some research studies.
Orientations Futures
There are several future directions for research on EP, including:
1. Further investigation of the mechanism of action of EP: The mechanism of action of EP is not fully understood, and further research is needed to elucidate the pathways involved.
2. Investigation of the potential therapeutic applications of EP: EP has shown promise as a potential therapeutic agent for various diseases, and further research is needed to investigate its potential clinical applications.
3. Development of derivatives of EP: Derivatives of EP may exhibit improved biological activities, and further research is needed to investigate the potential of EP derivatives.
Méthodes De Synthèse
The synthesis of EP involves the reaction of 1-ethyl-3,5-dimethylpyrazole-4-carboxylic acid with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with propionyl chloride and triethylamine to yield EP. This method has been optimized to yield high purity and high yield of EP.
Applications De Recherche Scientifique
EP has been shown to exhibit a range of biological activities, making it a promising candidate for use in various research studies. Some of the key applications of EP in scientific research include:
1. Cancer Research: EP has been shown to exhibit anti-tumor activity in various cancer cell lines. It has been suggested that EP may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inflammation Research: EP has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Neurodegenerative Disease Research: EP has been shown to exhibit neuroprotective effects in various models of neurodegenerative diseases. It has been suggested that EP may protect neurons by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-5-11(18)14-8-7-12(19)15-13-9(3)16-17(6-2)10(13)4/h5H,1,6-8H2,2-4H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUKGCIECSRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2756536.png)

![Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2756539.png)

![N-(4-ethylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2756541.png)

![8-(4-ethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2756545.png)

![N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2756547.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2756550.png)
![N-(furan-2-ylmethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2756552.png)


![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)